molecular formula C20H25FN2OS B3015476 1-[4-(4-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol CAS No. 338421-83-3

1-[4-(4-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol

Cat. No. B3015476
CAS RN: 338421-83-3
M. Wt: 360.49
InChI Key: RZFZBWGUPMTBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[4-(4-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol” is a chemical substance that can be purchased from various suppliers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 360.489, a density of 1.2±0.1 g/cm3, and a boiling point of 531.9±50.0 °C at 760 mmHg . The melting point and flash point are not provided in the search results .

Scientific Research Applications

Synthesis of N,N-Disubstituted Piperazine Derivatives

This compound is utilized in the synthesis of various N,N-disubstituted piperazine derivatives. These derivatives are significant due to their wide range of pharmacological activities, including potential use as sedatives and hypnotic drugs .

Antimicrobial Agent Development

The compound serves as a precursor in the development of new antimicrobial agents. It’s particularly useful in creating fluoroquinolone derivatives, which are known for their effectiveness against Gram-negative bacteria and are used to combat antibiotic-resistant strains .

Antitumor Activity

Researchers have explored the use of this compound in the synthesis of Schiff bases with antitumor properties. These bases have shown promising results in inhibiting CDC25B, a protein phosphatase involved in cell cycle regulation, which is a potential target for cancer therapy .

Sedative and Hypnotic Drug Metabolism

As a major metabolite of niaparazine, a sedative and hypnotic drug, this compound is important in understanding the drug’s metabolism and excretion. Studying its pharmacokinetics can lead to the development of safer and more effective sedative medications .

Structural Manipulation for Enhanced Potency

The structural manipulation of antibacterial agents like fluoroquinolones, using this compound, aims to improve antimicrobial potency and efficacy. This is crucial in the ongoing battle against fluoroquinolone-resistant pathogens commonly encountered in hospital environments .

Pharmaceutical Intermediate

This compound acts as an intermediate in medicinal chemistry, leading to the creation of derivatives with a variety of pharmacological properties, such as calcium antagonism, anti-oxidation, and anti-hypertensive activity .

properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfanylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2OS/c1-16-2-8-20(9-3-16)25-15-19(24)14-22-10-12-23(13-11-22)18-6-4-17(21)5-7-18/h2-9,19,24H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFZBWGUPMTBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.